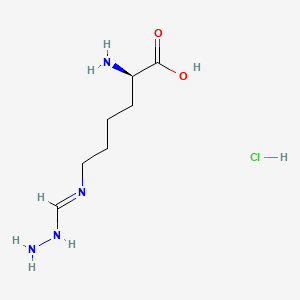
Pyrazine-2-carboximidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboximidohydrazide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate. One method includes suspending the carbimidate in ethanol and adding hydrazine hydrate, followed by refluxing the mixture for 15 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-carboximidohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazine-2-carboxamide derivatives.
Substitution: It can participate in substitution reactions with various reagents to form different pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and various amines are employed in substitution reactions.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine-2-carboximidohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazine-2-carboximidohydrazide involves its interaction with DNA. It enhances the thermal denaturation of DNA, which can be utilized in various diagnostic and research applications . The compound’s molecular targets include DNA strands, where it likely interacts through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Pyrazine-2-carboxamide: Known for its use in tuberculosis treatment.
Pyrazine-2-carboxylic acid: A precursor in the synthesis of various pyrazine derivatives.
Pyrazine-2-amidoxime: A structural analogue with similar properties.
Uniqueness: Pyrazine-2-carboximidohydrazide is unique due to its ability to enhance DNA denaturation, which is not a common property among similar compounds. This makes it particularly valuable in genetic and molecular biology research .
Properties
Molecular Formula |
C5H7N5 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-aminopyrazine-2-carboximidamide |
InChI |
InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |
InChI Key |
JNVGYAKLZAAYHJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)/C(=N/N)/N |
Canonical SMILES |
C1=CN=C(C=N1)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)

![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)



![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)

